2-(4-Methoxyphenyl)-2-methylpropanal

Description

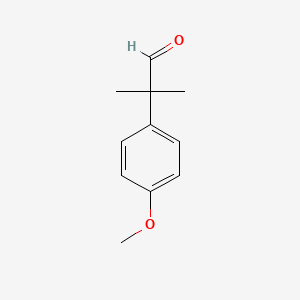

2-(4-Methoxyphenyl)-2-methylpropanal (CAS: Not explicitly provided) is an aldehyde derivative featuring a 4-methoxyphenyl group attached to a branched propanal backbone. This compound is synthesized via a reaction involving 2-fluoroanisole and isobutyronitrile in tetrahydrofuran (THF) under reflux conditions, using potassium hexamethyldisilazide (KHMDS) as a base . Its structure combines an electron-donating methoxy group with an aldehyde functional group, making it relevant in organic synthesis and materials science. The methoxy group enhances electronic delocalization, which can influence photophysical properties, as observed in related quinazoline derivatives .

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-2-methylpropanal |

InChI |

InChI=1S/C11H14O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 |

Clé InChI |

SCBSHTCRFXBYQN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=O)C1=CC=C(C=C1)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Aldehydes with Aromatic Substituents

3-(4-tert-Butylphenyl)-2-methylpropanal (Butylphenyl Methylpropional)

- Structure : Differs by substituting the methoxy group with a tert-butyl group at the para position.

- Properties : Widely used in fragrances due to its stability and low volatility. The tert-butyl group provides steric bulk, reducing reactivity compared to the methoxy-substituted analog. Safety evaluations by the Scientific Committee on Consumer Safety (SCCS) highlight its use in cosmetics .

- Key Contrast : The tert-butyl group is electron-donating via hyperconjugation but lacks the resonance effects of the methoxy group, leading to differences in electronic behavior and applications.

3-(4-Methoxyphenyl)-2-methylpropanal (Positional Isomer)

- Structure : Positional isomer with the methoxy group retained but the aldehyde at a different carbon.

- Properties: Not explicitly detailed in the evidence, but positional isomerism could alter steric and electronic profiles, affecting reactivity and intermolecular interactions .

Alcohol and Amine Derivatives

2-(4-Ethoxyphenyl)-2-methylpropanol

- Structure : Ethoxy group replaces methoxy, and the aldehyde is reduced to a primary alcohol.

- Properties : The ethoxy group slightly increases hydrophobicity compared to methoxy. The alcohol functional group reduces electrophilicity, making it less reactive in condensation reactions. Used in specialty chemicals and intermediates .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

- Structure : Aldehyde replaced by an amine group.

- Molecular weight: 179.26 g/mol (CAS: 64-13-1). Applications include pharmaceutical intermediates, though its biological activity is distinct from the aldehyde analog .

Functional Group Variations in Fluorescent Compounds

highlights that methoxyphenyl-substituted quinazoline derivatives (e.g., 5d and 5g ) exhibit enhanced fluorescence intensity and redshifted emission compared to fluorophenyl analogs (e.g., 5a–c ). The methoxy group’s strong electron-donating nature improves π-conjugation, increasing quantum yields and Stokes shifts. For example:

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.